![molecular formula C23H23NO3S B4586006 6-methyl-1-[3-(2-naphthylsulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4586006.png)
6-methyl-1-[3-(2-naphthylsulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tetrahydroquinoline compounds often involves complex reactions. For example, Pyne et al. (1994) reported the synthesis of diastereomerically pure compounds through reactions involving menthyl 2-methoxy-1-naphthalenesulfinate, leading to high enantiomeric purity sulfoxides and further reactions to yield tetrahydroisoquinoline derivatives with high product diastereoselection (Pyne, Hajipour, & Prabakaran, 1994). This indicates the complex steps and high stereochemical control needed in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to "6-methyl-1-[3-(2-naphthylsulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoline" is intricate, often involving multiple chiral centers and complex ring structures. The structure of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative was elucidated by single crystal X-ray structure determination, highlighting the importance of advanced analytical techniques in understanding such molecules (Pyne, Hajipour, & Prabakaran, 1994).
Chemical Reactions and Properties
Compounds within the tetrahydroquinoline family participate in various chemical reactions. For instance, a cascade halosulfonylation reaction involving 1,7-enynes has been established for the synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the reactivity and versatility of such compounds in synthetic chemistry (Zhu et al., 2016).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. These properties are often determined using sophisticated techniques like X-ray crystallography, as seen in the structural analysis of tetrahydroisoquinoline derivatives (Pyne, Hajipour, & Prabakaran, 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and ability to undergo specific reactions, define the applications of tetrahydroquinoline derivatives. For example, the reactivity of these compounds in halosulfonylation reactions indicates their potential utility in synthesizing complex organic molecules with multiple functional groups (Zhu et al., 2016).
Applications De Recherche Scientifique
Protein Kinase Inhibition
Isoquinolinesulfonamides, including compounds structurally related to "6-methyl-1-[3-(2-naphthylsulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoline," have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds have demonstrated significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. The inhibition of these kinases is crucial for understanding signal transduction pathways in cells and developing therapeutic agents for diseases associated with dysregulated kinase activity (Hidaka et al., 1984).
Fluorescence Derivatization for High-Performance Liquid Chromatography (HPLC)
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound with a similar functional group arrangement to "this compound," was found to be a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in HPLC. This property allows for the enhanced detection and quantification of alcohols in complex mixtures, facilitating various analytical and biochemical studies (Yoshida et al., 1992).
Propriétés
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-naphthalen-2-ylsulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-17-8-11-22-20(15-17)7-4-13-24(22)23(25)12-14-28(26,27)21-10-9-18-5-2-3-6-19(18)16-21/h2-3,5-6,8-11,15-16H,4,7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSLSNULFGOVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



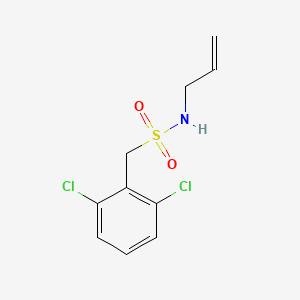
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)
![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)
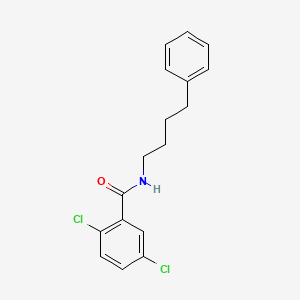
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4585954.png)
![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4585966.png)
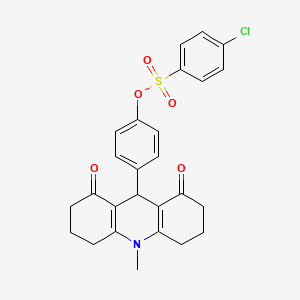

![ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4585990.png)

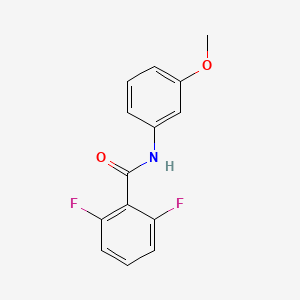
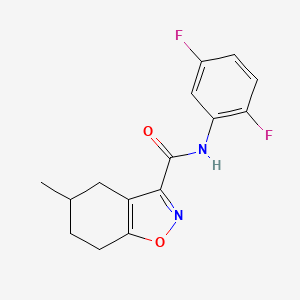
![5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)